Rimeporide-15N3 Hydrochloride is a novel compound derived from Rimeporide, which is a potent and selective inhibitor of the sodium-proton exchanger isoform 1 (NHE-1). This compound is primarily investigated for its potential therapeutic applications in treating conditions such as Duchenne Muscular Dystrophy (DMD) and other cardiac dysfunctions. The compound is classified as a small molecule and has been the subject of various pharmacological studies aimed at understanding its efficacy and safety in clinical settings.
Rimeporide was initially developed by Merck KGaA and has undergone various studies to assess its pharmacokinetics, safety, and therapeutic potential, particularly in DMD patients. The hydrochloride form enhances its solubility and stability, making it suitable for oral administration in clinical trials .
The synthesis of Rimeporide-15N3 Hydrochloride involves several steps that typically include the formation of the core benzamide structure followed by the introduction of sulfonyl groups. The synthesis can be achieved through various chemical reactions including condensation reactions and nucleophilic substitutions.
The synthesis process often utilizes specific reagents to ensure the introduction of isotopes or modifications necessary for the 15N labeling. The use of solvents and catalysts is optimized to enhance yield while minimizing by-products. Detailed synthetic pathways may involve:
The molecular structure of Rimeporide-15N3 Hydrochloride features a benzene ring substituted with both sulfonyl groups and an amide functional group. The presence of nitrogen isotopes enhances its utility in pharmacokinetic studies.
Rimeporide undergoes various chemical reactions that are crucial for its function as an NHE-1 inhibitor. Key reactions include:
The inhibition mechanism involves competitive binding at the active site of NHE-1, leading to decreased sodium influx and altered cellular homeostasis under pathological conditions .
Rimeporide functions by specifically inhibiting the sodium-proton exchanger isoform 1 (NHE-1), which plays a significant role in maintaining cellular pH and volume. By blocking this exchanger, Rimeporide reduces intracellular sodium levels, which can help mitigate cellular stress responses associated with conditions like DMD.
Studies have shown that Rimeporide administration leads to improved cardiac function in preclinical models by reducing fibrosis and inflammation associated with heart disease .
Rimeporide has significant potential applications in scientific research, particularly in:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: